molecular formula C18H21NO6 B11206953 Dimethyl 4-(3,4-dimethoxyphenyl)-1-methyl-1,4-dihydropyridine-3,5-dicarboxylate

Dimethyl 4-(3,4-dimethoxyphenyl)-1-methyl-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B11206953
M. Wt: 347.4 g/mol
InChI Key: CQGXEXDVPWYEDB-UHFFFAOYSA-N
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Description

Dimethyl 4-(3,4-dimethoxyphenyl)-1-methyl-1,4-dihydropyridine-3,5-dicarboxylate is a chemical compound that belongs to the class of dihydropyridines. This compound is known for its potential therapeutic properties and is often studied for its applications in various scientific fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 4-(3,4-dimethoxyphenyl)-1-methyl-1,4-dihydropyridine-3,5-dicarboxylate typically involves the Hantzsch dihydropyridine synthesis. This method includes the condensation of an aldehyde (such as 3,4-dimethoxybenzaldehyde), a β-keto ester (such as methyl acetoacetate), and ammonia or an ammonium salt under reflux conditions. The reaction is usually carried out in an ethanol solvent and requires heating for several hours to yield the desired dihydropyridine derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Industrial methods may also incorporate continuous flow reactors to enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 4-(3,4-dimethoxyphenyl)-1-methyl-1,4-dihydropyridine-3,5-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form pyridine derivatives.

    Reduction: It can be reduced to form tetrahydropyridine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Pyridine derivatives.

    Reduction: Tetrahydropyridine derivatives.

    Substitution: Various substituted dihydropyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Dimethyl 4-(3,4-dimethoxyphenyl)-1-methyl-1,4-dihydropyridine-3,5-dicarboxylate has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antioxidant and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for cardiovascular diseases due to its structural similarity to calcium channel blockers.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of Dimethyl 4-(3,4-dimethoxyphenyl)-1-methyl-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with molecular targets such as calcium channels. By modulating the activity of these channels, the compound can influence various physiological processes, including muscle contraction and neurotransmitter release. The pathways involved in its action are primarily related to calcium signaling.

Comparison with Similar Compounds

Similar Compounds

    Nifedipine: A well-known calcium channel blocker with a similar dihydropyridine structure.

    Amlodipine: Another calcium channel blocker used in the treatment of hypertension and angina.

    Nicardipine: A dihydropyridine derivative with potent vasodilatory effects.

Uniqueness

Dimethyl 4-(3,4-dimethoxyphenyl)-1-methyl-1,4-dihydropyridine-3,5-dicarboxylate is unique due to its specific substitution pattern on the phenyl ring and the dihydropyridine core. This structural uniqueness contributes to its distinct pharmacological properties and potential therapeutic applications.

Properties

Molecular Formula

C18H21NO6

Molecular Weight

347.4 g/mol

IUPAC Name

dimethyl 4-(3,4-dimethoxyphenyl)-1-methyl-4H-pyridine-3,5-dicarboxylate

InChI

InChI=1S/C18H21NO6/c1-19-9-12(17(20)24-4)16(13(10-19)18(21)25-5)11-6-7-14(22-2)15(8-11)23-3/h6-10,16H,1-5H3

InChI Key

CQGXEXDVPWYEDB-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(C(=C1)C(=O)OC)C2=CC(=C(C=C2)OC)OC)C(=O)OC

Origin of Product

United States

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